REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.Cl[Si:14]([CH3:17])([CH3:16])[CH3:15].[Br:18][C:19]1[C:27]2[O:26][CH:25]=[CH:24][C:23]=2[CH:22]=[CH:21][CH:20]=1.[NH4+].[Cl-]>C1COCC1.Cl>[Br:18][C:19]1[C:27]2[O:26][C:25]([Si:14]([CH3:17])([CH3:16])[CH3:15])=[CH:24][C:23]=2[CH:22]=[CH:21][CH:20]=1 |f:4.5|
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.59 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2C=COC21
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 5° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −70° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×80 mL)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with sat'd aq NaHCO3 (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2C=C(OC21)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |